Lecithin

Beschreibung

A complex mixture of phospholipids, glycolipids, triglycerides, phosphatidylcholines, phosphatidylethanolamines, and phosphatidylinositols.

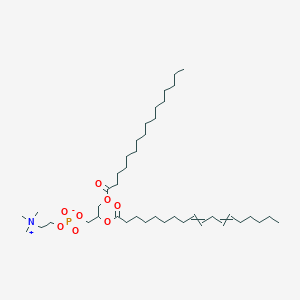

Lecithin is a phospholipid with a polar choline found in phosphoester linkage to diacylglycerol.

Eigenschaften

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14+,21-20+/t40-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPULHDHAOZNQI-JLOPVYAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline] | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008 | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0305 at 24 °C/4 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008 | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |

CAS No. |

8002-43-5, 97281-47-5 | |

| Record name | Lecithin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphatidylcholines, soya | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

236-237 °C | |

| Details | Fiume MZ; Internat J Toxicol 20(Suppl1): 21-45 (2001). Available from, as of Jul 20, 2016: https://online.personalcarecouncil.org/ctfa-static/online/lists/cir-pdfs/pr329.pdf | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of Soy Lecithin vs. Sunflower Lecithin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecithin, a complex mixture of phospholipids, triglycerides, sterols, and other minor components, is a critical excipient in the pharmaceutical and biotechnology industries.[1] Its amphiphilic nature makes it an excellent emulsifier, stabilizer, and drug delivery agent.[2] The two most common plant-derived lecithins, soy and sunflower, exhibit distinct chemical compositions that influence their functional properties and suitability for specific applications.[3] This technical guide provides a detailed comparative analysis of the chemical composition of soy and sunflower this compound, methodologies for their characterization, and a discussion of the implications for research and drug development.

Comparative Chemical Composition

The primary functional components of this compound are phospholipids, which are glycerophosphate derivatives. The distribution of these phospholipids, along with the fatty acid profiles of the triglyceride and phospholipid fractions, and the presence of minor components, define the chemical and functional characteristics of the this compound.[1]

Phospholipid Profile

The phospholipid composition is a critical determinant of a this compound's emulsifying and biological properties. Soy and sunflower lecithins contain the same major phospholipids, but their relative proportions differ.

Table 1: Comparative Phospholipid Composition of De-oiled Soy and Sunflower this compound (% of total phospholipids)

| Phospholipid | Soy this compound (%) | Sunflower this compound (%) | Key Functions in Formulations |

| Phosphatidylcholine (PC) | 21 - 29.18 | 16.2 - 25 | Major component of cell membranes, primary emulsifier, source of choline.[4][5][6] |

| Phosphatidylethanolamine (PE) | 14 - 27.15 | 5.3 - 12 | Component of cell membranes, involved in membrane fusion.[4][5][6] |

| Phosphatidylinositol (PI) | 9 - 20 | 16.5 - 20 | Involved in cell signaling and membrane trafficking.[4][5][6] |

| Phosphatidic Acid (PA) | 2 - 10 | 3 - 5.1 | Precursor for other phospholipids, signaling molecule.[4][5][6] |

| Phosphatidylserine (PS) | ~1 | Present in small amounts | Important in cell signaling, particularly apoptosis.[4][7] |

| Glycolipids & Other Polar Lipids | ~12 | Present | Contribute to the overall polarity and functionality.[4] |

Note: The exact composition can vary depending on the source, processing methods, and whether the this compound is in liquid or de-oiled powder form. The data presented is a representative range based on available literature.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound Phospholipids by HPLC-ELSD [library.aocs.org]

- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 5. Re‐evaluation of lecithins (E 322) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Automated multicomponent phospholipid analysis using 31P NMR spectroscopy: example of vegetable this compound and krill oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Individual Phosphatidylcholine Species Analysis by RP-HPLC-ELSD for Determination of Polyenylphosphatidylcholine in Lecithins - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphatidylcholine in Lecithin: A Technical Guide to Content, Analysis, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of phosphatidylcholine (PC), a key phospholipid component of lecithin. It details the varying content of PC across different grades of this compound, outlines comprehensive experimental protocols for its quantification, and illustrates its crucial role in cellular signaling pathways. This document is intended to be a valuable resource for professionals in research, and drug development who work with this compound and its derivatives.

Data Presentation: Phosphatidylcholine Content in this compound Grades

This compound is a complex mixture of phospholipids (B1166683), glycolipids, and neutral lipids. The concentration of phosphatidylcholine, its most abundant phospholipid, is a critical determinant of its quality and functionality, varying significantly across different grades. The processing and purification of crude this compound yield fractions with progressively higher PC content, tailored for specific applications in the food, pharmaceutical, and research sectors.

The following table summarizes the typical phosphatidylcholine content in various grades of this compound, derived from sources such as soy and sunflower.

| This compound Grade | Typical Phosphatidylcholine (PC) Content (% of total phospholipids) | Description | Primary Applications |

| Crude/Fluid this compound | 18% - 23% | The initial product obtained after degumming crude vegetable oil. It contains a significant amount of neutral oil (around 37%).[1] | Animal feed, industrial applications. |

| De-oiled this compound | 20% - 30% | Produced by removing the oil fraction (triglycerides) from crude this compound, typically using acetone. This process increases the concentration of phospholipids.[1][2][3][4] | Food emulsifiers, nutritional supplements. |

| Food Grade this compound | 30% - 60% | Refined to meet stringent food safety standards. The PC content in this grade makes it an effective emulsifier and stabilizer.[5] | Food manufacturing (e.g., chocolate, baked goods, dressings).[5][6] |

| Pharmaceutical Grade & High-Purity Fractions | 50% - >98% | Highly purified this compound fractions with standardized PC content. These grades are produced through advanced fractionation and purification techniques.[7][8][9][10][11][12] | Drug delivery systems (e.g., liposomes), parenteral nutrition, cosmetics, and specialized nutritional supplements.[7][8][9][12] |

Experimental Protocols for Phosphatidylcholine Quantification

Accurate determination of phosphatidylcholine content is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy are the most common and reliable analytical techniques employed.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust method for the separation and quantification of phospholipids, which lack a strong UV chromophore.

1. Principle: The separation is based on the differential partitioning of phospholipids between a stationary phase (e.g., diol or C30 column) and a mobile phase. The ELSD detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.

2. Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a volumetric flask.

-

Dissolve the sample in a suitable solvent system, such as a mixture of n-hexane, isopropanol, and water.

-

Vortex or sonicate the mixture to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

3. Chromatographic Conditions: [13][14]

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and ELSD detector.

-

Column: A C30 column is often used for resolving individual PC molecular species.

-

Mobile Phase: An isocratic mobile phase, for instance, consisting of acetonitrile/methanol/triethylamine (40/58/2, v/v/v), is effective.[13][14]

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

-

Injection Volume: 20 µL.

-

Drift Tube Temperature: 80°C.

-

Nebulizer Gas (Nitrogen) Flow Rate: 1.8 L/min.

5. Quantification:

-

Prepare a calibration curve using certified phosphatidylcholine standards of known concentrations.

-

Integrate the peak area corresponding to phosphatidylcholine in the sample chromatogram.

-

Calculate the concentration of PC in the sample by comparing its peak area to the calibration curve.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy

³¹P-NMR is a powerful, non-destructive technique for the simultaneous identification and quantification of various phospholipid classes in a sample.

1. Principle: The ³¹P nucleus in the phosphate (B84403) headgroup of each phospholipid class has a unique chemical shift in the NMR spectrum, allowing for their differentiation. The signal intensity is directly proportional to the molar concentration of each phospholipid.

2. Sample Preparation: [15]

-

Dissolve a known amount of the this compound sample (e.g., 60 mg) in a deuterated solvent mixture, such as chloroform-d (B32938) (CDCl₃) and methanol-d₄ (CD₃OD), often with a small amount of a relaxation agent.

-

Transfer the solution to an NMR tube.

3. NMR Spectroscopic Conditions: [15][16]

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ³¹P.

-

Decoupling: Proton decoupling is applied to simplify the spectrum and improve sensitivity.

-

Pulse Sequence: A simple one-pulse experiment is typically sufficient.

-

Relaxation Delay: A sufficient relaxation delay (e.g., 5 seconds) must be used to ensure full relaxation of all ³¹P nuclei for accurate quantification.

-

Internal Standard: An internal standard containing a known amount of a phosphorus compound (e.g., triphenylphosphate) can be added for absolute quantification.

4. Data Analysis and Quantification:

-

Process the raw NMR data (Fourier transformation, phasing, and baseline correction).

-

Identify the signals corresponding to different phospholipids based on their known chemical shifts (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol).[17][18]

-

Integrate the area of each signal.

-

The relative molar percentage of each phospholipid is calculated from the ratio of its integral to the total integral of all phospholipid signals. For absolute quantification, the integral of each phospholipid is compared to the integral of the internal standard.

Visualization of Key Processes

Experimental Workflow for Phosphatidylcholine Analysis

The following diagram illustrates a typical workflow for the analysis of phosphatidylcholine content in this compound samples, from initial preparation to final reporting.

Phosphatidylcholine in Cellular Signaling: Generation of Diacylglycerol

Phosphatidylcholine is not merely a structural component of cell membranes; it is also a key player in signal transduction. It serves as a substrate for various phospholipases, leading to the generation of important second messengers. One such critical messenger is diacylglycerol (DAG), which is involved in the activation of Protein Kinase C (PKC), a pivotal enzyme in numerous cellular processes. The diagram below illustrates two major pathways for DAG production involving phosphatidylcholine.

In one pathway, Phospholipase D (PLD) hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA) and choline.[19] PA is subsequently dephosphorylated by phosphatidic acid phosphatase (PAP) to yield DAG.[19] In a parallel and more direct pathway, Phospholipase C (PLC) can hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate DAG and inositol trisphosphate (IP₃).[20][21][22] Both pathways converge on the production of DAG, which then activates downstream signaling cascades, most notably the PKC family of kinases.

References

- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 2. ams.usda.gov [ams.usda.gov]

- 3. What Are the Primary Phospholipids in Soy this compound Powder? - Angelbio [angelbiology.com]

- 4. lecipro.com [lecipro.com]

- 5. lecitein.com [lecitein.com]

- 6. fingredients.com [fingredients.com]

- 7. pharmacompass.com [pharmacompass.com]

- 8. lecipro.com [lecipro.com]

- 9. Phosphatidylcholine (PC) - Creative Biolabs [creative-biolabs.com]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. chinathis compound.com [chinathis compound.com]

- 12. keepingredients.com [keepingredients.com]

- 13. Individual Phosphatidylcholine Species Analysis by RP-HPLC-ELSD for Determination of Polyenylphosphatidylcholine in Lecithins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Quantitative analysis of phospholipids by 31P-NMR. | Semantic Scholar [semanticscholar.org]

- 17. Automated multicomponent phospholipid analysis using 31P NMR spectroscopy: example of vegetable this compound and krill oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. Phospholipase C - Wikipedia [en.wikipedia.org]

- 21. Phospholipase C-mediated hydrolysis of phosphatidylcholine is activated by muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Amphiphilic Properties of Lecithin in Aqueous Solutions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive examination of the amphiphilic properties of lecithin in aqueous solutions. This compound, a naturally occurring mixture of phospholipids, is a cornerstone ingredient in the pharmaceutical and food industries due to its biocompatibility and surfactant capabilities.[1][2] This document details the fundamental principles of this compound's self-assembly into micelles and bilayers, the thermodynamics governing this process, and the critical micelle concentration (CMC). Key quantitative data are summarized in tabular form for easy reference. Furthermore, detailed experimental protocols for essential characterization techniques such as surface tensiometry, dynamic light scattering (DLS), and transmission electron microscopy (TEM) are provided. Visual diagrams generated using Graphviz are included to illustrate core concepts and workflows, offering a clear and in-depth resource for professionals in research and formulation development.

Introduction to this compound's Amphiphilic Nature

This compound is a generic term for a complex mixture of fatty substances, primarily composed of glycerophospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and phosphatidylserine (B164497) (PS).[3] Its molecular architecture is inherently amphiphilic, featuring a hydrophilic (water-attracting) polar head group composed of a phosphate (B84403) group and a choline (B1196258), ethanolamine, or other residue, and two hydrophobic (water-repelling) fatty acid tails.[4][5] This dual-affinity structure is the foundation of its functionality as a surface-active agent, or surfactant.[4]

In the pharmaceutical industry, this amphiphilic nature is leveraged extensively. This compound acts as an emulsifier, wetting agent, and solubilizer, and is a critical component in the formation of lipid-based drug delivery systems such as liposomes and solid lipid nanoparticles (SLNs).[6][7][8] These systems can enhance the bioavailability of poorly water-soluble drugs, protect active pharmaceutical ingredients (APIs) from degradation, and enable targeted drug delivery.[7][8]

Self-Assembly in Aqueous Solutions

When this compound is introduced into an aqueous environment, its amphiphilic molecules spontaneously organize to minimize the energetically unfavorable contact between their hydrophobic tails and water molecules. This phenomenon, known as the hydrophobic effect, is the primary driving force behind self-assembly.[9] Depending on factors like concentration, temperature, and the specific phospholipid composition, this compound can form various supramolecular structures, including spherical or cylindrical micelles, bilayers, and lamellar liquid-crystalline phases.[3][4]

At low concentrations, this compound exists as monomers. As the concentration increases to a specific threshold known as the Critical Micelle Concentration (CMC), these monomers rapidly aggregate. In a typical micelle, the hydrophobic tails form a core, sequestered from the water, while the hydrophilic heads form a corona on the exterior, remaining in contact with the aqueous phase. At higher concentrations or under different conditions, these molecules can arrange into lipid bilayers, which are the structural basis of vesicles and liposomes.[3]

Critical Micelle Concentration (CMC) and Thermodynamics

Definition and Significance

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant. It is defined as the concentration at which the formation of micelles becomes thermodynamically favorable and occurs abruptly.[9][10] Below the CMC, properties of the solution, such as surface tension, change significantly with concentration. Above the CMC, these properties remain relatively constant as additional surfactant molecules preferentially form new micelles. Determining the CMC is crucial for formulation development, as it dictates the minimum concentration required for this compound to function effectively as a solubilizing agent or to form stable colloidal carriers.

Thermodynamics of Micellization

Micellization is a spontaneous process, meaning the change in the standard Gibbs free energy (ΔG°) is negative.[11] The process is primarily driven by a large positive change in entropy (ΔS°) rather than a negative change in enthalpy (ΔH°).[11][12] This entropy gain originates from the hydrophobic effect: when the nonpolar tails of this compound monomers are removed from the aqueous environment and sequestered into the micellar core, the highly ordered water molecules that surrounded them are released into the bulk solution, leading to an overall increase in the system's disorder (entropy).[9][12]

The thermodynamic parameters can be related by the Gibbs equation: ΔG° = ΔH° - TΔS°

The standard Gibbs free energy of micellization can also be calculated from the CMC value (expressed as a mole fraction, XCMC) using the following equation for non-ionic or zwitterionic surfactants like this compound: ΔG° = RT ln(XCMC) where R is the gas constant and T is the absolute temperature.

Quantitative Data for this compound

The CMC of this compound is highly dependent on its acyl chain length, pH, and the presence of electrolytes. Short-chain lecithins are more water-soluble and exhibit measurable CMCs, whereas long-chain lecithins, common in commercial preparations, have extremely low CMCs and tend to form bilayers and vesicles more readily than micelles. The following tables summarize data for dioctanoylphosphatidylcholine (diC8PC), a short-chain this compound model.

Table 1: CMC and Standard Gibbs Energy of Micellization (ΔG°) of Dioctanoyl this compound (diC8PC) as a Function of pH at 298.15 K [13][14]

| pH | CMC (mmol/dm³) | ΔG° (kJ/mol) |

|---|---|---|

| 1.2 | 0.23 | -33.9 |

| 3.2 | 0.28 | -33.4 |

| 5.8 | 0.35 | -32.8 |

| 7.4 | 0.38 | -32.6 |

| 10.0 | 0.44 | -32.2 |

Table 2: CMC of Dioctanoyl this compound (diC8PC) at pH 1.2 as a Function of KCl Concentration at 298.15 K [13][14]

| KCl Concentration (mol/dm³) | CMC (mmol/dm³) |

|---|---|

| 0.1 | 0.19 |

| 0.5 | 0.13 |

| 1.0 | 0.09 |

| 2.0 | 0.05 |

Factors Influencing this compound Aggregation

The self-assembly behavior and resulting aggregate structure of this compound are sensitive to several environmental and compositional factors.

-

pH: As shown in Table 1, the CMC of diC8PC increases with pH.[13][14] This is due to changes in the charge of the phosphate and choline groups in the headgroup, which alters intermolecular repulsion and packing efficiency.

-

Ionic Strength: The addition of an electrolyte like KCl screens the electrostatic repulsions between the charged headgroups, promoting aggregation. This leads to a decrease in the CMC, as demonstrated in Table 2.[13][14]

-

Temperature: Temperature affects both the solubility of the monomers and the hydrophobic interactions. For lysothis compound, the CMC has been shown to increase with temperature (from 0.08x10⁻⁴ mol at 20°C to 0.62x10⁻⁴ M at 30°C in one study, though the units are inconsistent and should be interpreted with caution).[15]

-

Acyl Chain Length: Lecithins with longer, more saturated fatty acid chains are more hydrophobic, have lower CMCs, and favor the formation of bilayers over micelles. Short-chain lecithins are more soluble and readily form micelles.

-

Additives and Co-surfactants: The presence of other molecules, such as oils, polymers, or other surfactants, can significantly alter the phase behavior.[1][16] For instance, adding nonionic surfactants like Tween 80 to this compound vesicles can induce a transformation into cylindrical and spherical micelles.[17]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound’s Roles in Oleogelation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. essfeed.com [essfeed.com]

- 7. amitexindia.com [amitexindia.com]

- 8. nbinno.com [nbinno.com]

- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. grokipedia.com [grokipedia.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. The Critical Micelle Concentration of Phospholipids [jstage.jst.go.jp]

- 16. tandfonline.com [tandfonline.com]

- 17. Transformation of Lipid Vesicles into Micelles by Adding Nonionic Surfactants: Elucidating the Structural Pathway and the Intermediate Structures - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Amphiphilicity: A Technical Guide to the Self-Assembly of Lecithin Molecules into Micelles and Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecithin, a naturally occurring mixture of phospholipids, is a cornerstone of colloid and interface science, with profound implications for drug delivery, material science, and food technology.[1][2][3][4] Its amphiphilic nature, possessing both a hydrophilic head and a hydrophobic tail, drives its spontaneous self-assembly in aqueous and non-aqueous environments into highly organized supramolecular structures, namely micelles and bilayers.[5][6] This guide provides an in-depth technical exploration of the principles governing this compound's self-assembly, the experimental methodologies to characterize these structures, and their applications, particularly in the realm of drug delivery.

The fundamental driving force behind this self-organization is the hydrophobic effect, which minimizes the energetically unfavorable contact between the non-polar lipid tails and water molecules.[5][6] Above a specific concentration, known as the critical micelle concentration (CMC), this compound molecules aggregate to form spherical or cylindrical micelles in aqueous solutions.[5][6] In these structures, the hydrophobic tails are sequestered in the core, while the hydrophilic heads form a protective shell in contact with the surrounding water.[6] Conversely, in non-polar organic solvents, this compound can form reverse micelles, where the polar heads form a hydrophilic core.[7]

At higher concentrations or under specific conditions, this compound molecules arrange themselves into lamellar bilayers, which are the fundamental components of cell membranes and liposomes.[6][8][9] These bilayer vesicles are particularly valuable in drug delivery, as they can encapsulate both hydrophilic and lipophilic therapeutic agents.[2] The transition between these various structures is a dynamic process influenced by a multitude of factors, including concentration, temperature, pH, and the presence of other molecules.[10][11] A thorough understanding of these principles is paramount for the rational design of this compound-based systems for advanced applications.

Thermodynamics of Self-Assembly

The self-assembly of this compound into micelles and bilayers is a thermodynamically driven process. The formation of these ordered structures from disordered monomers might seem entropically unfavorable. However, the overall change in Gibbs free energy (ΔG) for the system is negative, indicating a spontaneous process. This is primarily due to the significant increase in the entropy of the water molecules that are released from the "cages" they form around the hydrophobic tails of the individual this compound molecules.[12]

The standard Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC. For ionic surfactants, the relationship is often given by:

ΔG°mic ≈ RT ln(CMC)

For non-ionic or zwitterionic surfactants like this compound, the relationship is similar, though corrections for counterion binding may be necessary in some contexts. The negative values of ΔG°mic, typically in the range of -30 to -34 kJ/mol for dioctanoylphosphatidylcholine, underscore the spontaneity of micelle formation.[13]

The critical packing parameter (CPP) is a useful concept for predicting the geometry of the self-assembled structure. It is defined as:

CPP = v / (a * l)

where:

-

v is the volume of the hydrophobic tail

-

a is the effective area of the hydrophilic head group

-

l is the length of the hydrophobic tail

For this compound, which is a mixture of phosphatidylcholines with varying hydrocarbon chain lengths, the CPP generally falls between 0.5 and 1, which favors the formation of lipid bilayers and vesicles.[8][9] In contrast, molecules with a CPP of less than 1/3 tend to form spherical micelles, while those with a CPP between 1/3 and 1/2 form cylindrical micelles. The presence of other molecules, such as surfactants like Tween 80 with a low CPP (e.g., 0.07), can modulate the overall CPP of the mixture and induce transitions from bilayers to micelles.[8][9]

Factors Influencing Micelle and Bilayer Formation

The self-assembly of this compound is a finely tuned process sensitive to various environmental factors.

1. Concentration and Critical Micelle Concentration (CMC): The CMC is the concentration of surfactant above which micelles spontaneously form. It is a critical parameter for any application involving this compound's self-assembly. Below the CMC, this compound exists predominantly as monomers. As the concentration increases to the CMC, the monomers rapidly associate to form micelles.

2. Temperature: Temperature can influence the fluidity of the lipid bilayers and the solubility of this compound, thereby affecting the CMC and the type of structure formed. For hydrated egg this compound, phase transitions from a crystalline form to various liquid crystalline phases (lamellar and cubic) are observed with increasing temperature.[14] In some this compound-water-alcohol systems, a vesicle-to-micelle transition can even be induced by heating.[15]

3. pH: The charge on the phosphate (B84403) and choline (B1196258) groups of this compound can be influenced by pH, although this compound is zwitterionic over a wide pH range. Studies on dioctanoylphosphatidylcholine have shown that the CMC increases with increasing pH, and the area per molecule at the interface decreases.[13]

4. Presence of Other Molecules:

-

Oils and Organic Solvents: The type of oil or organic solvent significantly impacts the CMC and the phase behavior of this compound. For instance, the CMC of this compound in medium-chain triglyceride (MCT) oil is considerably higher than in other vegetable oils like olive or soybean oil.[5] The presence of organic solvents like ethanol (B145695) can induce complex phase behavior, including a re-entrant phase transition from a single-phase vesicle dispersion to a two-phase system and back to a single-phase micellar solution.[15]

-

Moisture Content: Moisture has a pronounced effect on the CMC of this compound in oil systems. In MCT and corn oil, the CMC of this compound increases with increasing moisture content up to a certain point.[5][11]

-

Surfactants and Bile Salts: The addition of other surfactants, such as Tween 80, can induce a transformation from this compound vesicles to mixed micelles.[8][9][16] This is driven by the different molecular geometries and packing parameters of the two amphiphiles.[8][9] Similarly, bile salts can solubilize this compound vesicles and bilayers, leading to the formation of mixed micelles.[17][18]

-

Inorganic Salts: The presence of inorganic salts can influence the electrostatic interactions between this compound headgroups and affect the structure of mixed micelles. In this compound/bile salt mixtures, increasing the concentration of low molecular weight salt can induce the growth of cylinder-like micelles.[17]

-

Cholesterol: The incorporation of cholesterol into this compound bilayers is a well-known phenomenon that modulates membrane fluidity and stability. In mixed this compound-bile salt systems, the inclusion of a small amount of cholesterol does not significantly alter the sequence of aggregate structures observed upon dilution.[18]

Quantitative Data on this compound Self-Assembly

The following tables summarize key quantitative data related to the self-assembly of this compound and its derivatives.

Table 1: Critical Micelle Concentration (CMC) of this compound and Related Phospholipids in Various Systems

| Phospholipid/Lecithin Type | Solvent/System | CMC | Reference |

| This compound | Medium-Chain Triglyceride (MCT) Oil | 3890 ppm | [5] |

| This compound | Olive Oil | 1923 ppm | [5] |

| This compound | Soybean Oil | 1593 ppm | [5] |

| This compound | Corn Oil | 1288 ppm | [5] |

| This compound | Rapeseed Oil | 1973 ppm | [5] |

| This compound | Stripped Corn Oil | 1790 ppm | [5] |

| This compound in MCT (100 ppm moisture) | MCT Oil | 2610 ppm | [5] |

| This compound in MCT (900 ppm moisture) | MCT Oil | ~4407 ppm | [5] |

| Dioctanoylphosphatidylcholine (diC8-PC) | Water (pH 1.2) | ~0.27 mmol/L | [13] |

| Dioctanoylphosphatidylcholine (diC8-PC) | Water | 0.27 mM | [19] |

| Dipalmitoylphosphatidylcholine (DPPC) | Water | 1.36 x 10-6 M | [10] |

| Distearoylphosphatidylcholine (DSPC) | Water | 1.27 x 10-9 M | [10] |

| Dipalmitoylphosphatidylethanolamine (DPPE) | Water | 14.5 x 10-6 M | [10] |

Table 2: Structural Parameters of this compound-Based Self-Assembled Systems

| System | Structure | Size/Dimensions | Reference |

| This compound-Tween 80 Mixtures | Bicelles (disc-like micelles) | Diameter: ~13–26 nm | [16] |

| This compound-Tween 80 Mixtures | Cylindrical micelles | Length: < 22 nm | [8] |

| This compound-based polymeric micelles for Clozapine | Spherical micelles | Particle Size: 12.23 ± 4.76 nm | [20] |

| Self-assembled this compound/chitosan nanoparticles | Nanoparticles | Mean Particle Size: 147.6 nm | [21] |

| Quercetin-loaded this compound-based mixed polymeric micelles | Micelles | Particle Size: < 100 nm | [22] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound self-assembly. Below are protocols for key experiments.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe, typically pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment. This change is monitored by the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum. A sharp decrease in the I1/I3 ratio indicates micelle formation.[10]

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10-3 M.

-

Prepare a stock solution of this compound in the desired aqueous buffer or solvent at a concentration well above the expected CMC.

-

-

Sample Preparation:

-

Prepare a series of vials containing varying concentrations of this compound by serial dilution of the stock solution.

-

To each vial, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is approximately 10-6 M. The volume of the organic solvent should be kept to a minimum (<1% of the total volume) to avoid influencing the self-assembly.

-

Allow the samples to equilibrate for a specified time (e.g., 24 hours) at a constant temperature.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to approximately 334 nm.

-

Record the emission spectra for each sample over a range of approximately 350-450 nm.

-

Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio is observed.

-

Characterization of Micelle and Vesicle Size by Dynamic Light Scattering (DLS)

Principle: DLS, also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius via the Stokes-Einstein equation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute suspension of the this compound micelles or vesicles in the desired buffer. The concentration should be low enough to avoid multiple scattering effects.

-

Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.

-

-

Instrument Setup:

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to thermally equilibrate to the desired temperature.

-

Set the laser wavelength and scattering angle (typically 90° or 173°).

-

-

Measurement:

-

Perform multiple measurements to ensure reproducibility. The instrument's software will record the correlation function of the scattered light intensity.

-

-

Data Analysis:

-

The software will analyze the correlation function to determine the diffusion coefficient and subsequently calculate the hydrodynamic radius and the size distribution (Polydispersity Index, PdI).

-

Visualization of Self-Assembled Structures by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Principle: Cryo-TEM allows for the direct visualization of the morphology of self-assembled structures in their native, hydrated state. The sample is rapidly frozen in a cryogen, vitrifying the water and preserving the structures without the artifacts that can be introduced by conventional TEM sample preparation techniques like staining or dehydration.

Methodology:

-

Sample Preparation:

-

Apply a small drop (3-5 µL) of the this compound dispersion onto a TEM grid (typically a holey carbon film on a copper grid).

-

Blot the grid with filter paper to create a thin film of the sample across the holes of the carbon film.

-

Plunge-freeze the grid into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to rapidly vitrify the sample.

-

-

Imaging:

-

Transfer the frozen grid to a cryo-TEM holder and insert it into the transmission electron microscope.

-

Maintain the sample at cryogenic temperatures throughout the imaging process.

-

Acquire images at a low electron dose to minimize radiation damage to the sample.

-

-

Image Analysis:

-

Analyze the images to determine the morphology (e.g., spherical micelles, worm-like micelles, vesicles, bilayers) and size of the self-assembled structures.

-

Investigation of Phase Behavior by Polarized Light Microscopy

Principle: Anisotropic liquid crystalline phases, such as the lamellar (Lα) and hexagonal (HII) phases formed by this compound, are birefringent. When viewed between crossed polarizers in a microscope, these phases exhibit characteristic textures that can be used for their identification. Isotropic phases, such as micellar solutions or the cubic phase, appear dark.

Methodology:

-

Sample Preparation:

-

Place a small amount of the this compound sample between a microscope slide and a coverslip.

-

If studying the effect of hydration, add a controlled amount of water to the this compound.

-

Seal the coverslip to prevent dehydration.

-

-

Microscopic Observation:

-

Place the slide on the stage of a polarizing microscope equipped with a temperature-controlled stage if studying temperature effects.

-

Observe the sample between crossed polarizers.

-

-

Texture Identification:

-

Identify the different phases based on their characteristic textures. For example, the lamellar phase often exhibits "oily streaks" and Maltese crosses.[23]

-

Construct a phase diagram by systematically varying the composition (e.g., this compound/water/oil ratio) and/or temperature and identifying the phases present at each point.[23][24]

-

Visualization of Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to this compound self-assembly.

Caption: Factors influencing the self-assembly of this compound molecules into micelles and bilayers.

Caption: Encapsulation of hydrophilic and hydrophobic drugs in this compound-based delivery systems.

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) using fluorescence spectroscopy.

Applications in Drug Development

The self-assembling properties of this compound are extensively leveraged in drug development to overcome challenges such as poor drug solubility, stability, and targeted delivery.

-

Solubilization of Poorly Water-Soluble Drugs: The hydrophobic core of this compound micelles provides a microenvironment for the solubilization of hydrophobic drugs, thereby enhancing their bioavailability.[4][20]

-

Drug Encapsulation and Controlled Release: Liposomes, which are vesicles composed of one or more this compound bilayers, can encapsulate both hydrophilic drugs in their aqueous core and lipophilic drugs within the bilayer.[2] This encapsulation protects the drug from degradation and allows for controlled or sustained release.[2]

-

Topical and Transdermal Delivery: this compound-based microemulsions and organogels are effective vehicles for topical and transdermal drug delivery.[3][4] Their similarity to skin lipids can enhance drug permeation through the stratum corneum.[4]

-

Targeted Drug Delivery: The surface of this compound-based nanoparticles and liposomes can be modified with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing side effects.

-

Nose-to-Brain Delivery: Self-assembled this compound-chitosan nanoparticles have shown promise in enhancing the nose-to-brain delivery of drugs for the treatment of neurological disorders.[25][26]

Conclusion

The self-assembly of this compound into micelles and bilayers is a fascinating and fundamentally important phenomenon with far-reaching practical applications. A comprehensive understanding of the thermodynamic principles governing this process, the factors that influence the resulting structures, and the experimental techniques for their characterization is essential for researchers and scientists in both academia and industry. The ability to control and manipulate the self-assembly of this compound provides a powerful platform for the design and development of advanced drug delivery systems, functional foods, and novel materials. As research continues to unravel the complexities of these systems, the potential for innovation in these fields remains vast.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound organogels as a potential phospholipid-structured system for topical drug delivery: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 5. air.unipr.it [air.unipr.it]

- 6. aklectures.com [aklectures.com]

- 7. researchgate.net [researchgate.net]

- 8. Transformation of Lipid Vesicles into Micelles by Adding Nonionic Surfactants: Elucidating the Structural Pathway and the Intermediate Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Critical Synergistic Concentration of this compound Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The critical micelle concentration of this compound in bulk oils and medium chain triacylglycerol is influenced by moisture content and total polar materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phase equilibria and structure of dry and hydrated egg this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 18. Structural characterization of the micelle-vesicle transition in this compound-bile salt solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. avantiresearch.com [avantiresearch.com]

- 20. dovepress.com [dovepress.com]

- 21. Self-Assembled this compound/Chitosan Nanoparticles Based on Phospholipid Complex: A Feasible Strategy to Improve Entrapment Efficiency and Transdermal Delivery of Poorly Lipophilic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dovepress.com [dovepress.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Self-Assembled this compound-Chitosan Nanoparticles Improved Rotigotine Nose-to-Brain Delivery and Brain Targeting Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Critical Micelle Concentration of Purified Egg Yolk Lecithin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of purified egg yolk lecithin, a crucial parameter for its application in pharmaceutical and research settings, particularly in the formation of micelles for drug delivery systems. This document outlines the key quantitative data, detailed experimental protocols for CMC determination, and a visual representation of the experimental workflow.

Introduction

Egg yolk this compound, a complex mixture of phospholipids, is a biocompatible and biodegradable excipient widely used in the formulation of emulsions, liposomes, and micelles. The critical micelle concentration is a fundamental characteristic of surfactants like this compound, representing the concentration at which individual molecules (monomers) in a solution begin to self-assemble into larger aggregates known as micelles. Above the CMC, the surfactant solution's physical properties, such as surface tension, conductivity, and light scattering, exhibit a distinct change. Accurate determination of the CMC is paramount for controlling the size, stability, and drug-loading capacity of micellar formulations.

Quantitative Data on the Critical Micelle Concentration of Egg Yolk this compound

The CMC of egg yolk this compound can be influenced by several factors, including the purity of the this compound, the temperature, pH, and ionic strength of the aqueous medium. The following table summarizes the available quantitative data for the CMC of purified egg yolk this compound and a related synthetic this compound to illustrate the impact of environmental conditions.

| This compound Type | Method | Temperature (°C) | pH | Ionic Strength | CMC Value | Reference |

| Purified Egg Yolk this compound | Surface Tension | Not Specified | Not Specified | Not Specified | 15.3 mg/mL | [1] |

| Egg this compound (Lipoid E 80) | Surface Tensiometry | 22 | Not Specified | Not Specified | 0.85 mg/g | [2] |

| Dioctanoylphosphatidylcholine (C8-Lecithin) | Surface Tension | 25 | 1.2 | 0.15 M | ~0.3 mM | [3] |

| Dioctanoylphosphatidylcholine (C8-Lecithin) | Surface Tension | 25 | 7.4 | 0.15 M | ~0.5 mM | [3] |

| Dioctanoylphosphatidylcholine (C8-Lecithin) | Surface Tension | 25 | 10.0 | 0.15 M | ~0.6 mM | [3] |

| Dioctanoylphosphatidylcholine (C8-Lecithin) | Surface Tension | 25 | 1.2 | 0.1 M KCl | ~0.25 mM | [3] |

| Dioctanoylphosphatidylcholine (C8-Lecithin) | Surface Tension | 25 | 1.2 | 2.0 M KCl | ~0.05 mM | [3] |

Note: Data for dioctanoylphosphatidylcholine, a shorter-chain synthetic this compound, is included to demonstrate the typical influence of pH and ionic strength on the CMC of phosphocholine-based lipids.

Experimental Protocols for CMC Determination

The determination of the CMC of purified egg yolk this compound can be achieved through various analytical techniques. The most common and reliable methods include surface tension measurements and fluorescence spectroscopy.

Surface Tension Method

This classical method is based on the principle that as the concentration of a surfactant in a solution increases, the surface tension of the solution decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk of the solution rather than accumulating at the air-water interface.

Protocol:

-

Preparation of this compound Solutions:

-

Prepare a stock solution of purified egg yolk this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The solvent should be of high purity to avoid contaminants that could affect surface tension.

-

Perform a series of dilutions of the stock solution to obtain a range of concentrations both below and above the expected CMC.

-

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each this compound solution.

-

Ensure the platinum ring or plate is thoroughly cleaned before each measurement to guarantee accuracy. This is typically done by rinsing with a suitable organic solvent followed by distilled water and then flaming the ring or plate to red-hot.

-

Allow each solution to equilibrate at a constant temperature before measurement.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting graph will show two distinct linear regions. The first region will have a negative slope, indicating a decrease in surface tension with increasing concentration. The second region, above the CMC, will be nearly horizontal.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Fluorescence Spectroscopy using Pyrene (B120774) as a Probe

This highly sensitive method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution (a polar environment), the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is high. When micelles are formed, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment. This causes a significant decrease in the I1/I3 ratio.

Protocol:

-

Preparation of Pyrene Stock Solution:

-

Prepare a stock solution of pyrene in a volatile organic solvent such as acetone (B3395972) or methanol (B129727) at a concentration of approximately 10⁻³ M.

-

-

Preparation of this compound-Pyrene Solutions:

-

Prepare a series of vials containing the desired concentrations of purified egg yolk this compound in an aqueous buffer.

-

Add a small aliquot of the pyrene stock solution to each vial to achieve a final pyrene concentration of approximately 10⁻⁶ M.

-

Gently evaporate the organic solvent, for example, by using a stream of nitrogen gas, leaving a thin film of pyrene and this compound.

-

Add the aqueous buffer to each vial and vortex or sonicate to ensure complete dissolution and formation of a homogenous solution. This step ensures the pyrene is incorporated into the system.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to record the emission spectrum of pyrene in each this compound solution.

-

Set the excitation wavelength to approximately 335 nm and record the emission spectrum from 350 nm to 500 nm.

-

Identify the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I1/I3 ratio for each this compound concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration (log C).

-

The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve, which can be found by taking the derivative of the curve or by fitting the data to a sigmoidal function.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflows for determining the critical micelle concentration of purified egg yolk this compound.

Caption: General experimental workflow for CMC determination.

Caption: Simplified workflow for the purification of egg yolk this compound.

References

- 1. The critical micelle concentration of this compound in bulk oils and medium chain triacylglycerol is influenced by moisture content and total polar materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Surface tensometry studies on formulations of surfactants with preservatives as a tool for antimicrobial drug protection characterization [scirp.org]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Phase Transition Temperature of Hydrogenated Soy Lecithin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phase transition temperature of hydrogenated soy lecithin (HSPC), a critical parameter in its application in drug delivery systems, particularly liposomes. Understanding the thermotropic behavior of HSPC is essential for the rational design, development, and stability of lipid-based formulations.

Introduction to Phase Transitions in Lipids

Lipid bilayers, the fundamental structure of liposomes, can exist in different physical states, primarily the ordered gel phase (Lβ') and the disordered liquid crystalline phase (Lα). The temperature at which a lipid transitions from the gel to the liquid crystalline phase is known as the main phase transition temperature (Tm) or main transition temperature.[1] This transition is a first-order phase transition characterized by an endothermic peak that can be measured by techniques such as differential scanning calorimetry (DSC).[2][3]

The phase transition is a critical characteristic of phospholipids (B1166683) as it influences the fluidity, permeability, and stability of the lipid bilayer.[1][4] For instance, in the gel state, the hydrocarbon chains are tightly packed and fully extended, resulting in a more rigid and less permeable membrane.[1] Conversely, in the liquid crystalline state, the chains are more disordered and mobile, leading to a more fluid and permeable membrane.[1]

Hydrogenation of soybean this compound, which involves the removal of double bonds from the acyl chains, increases its saturation and consequently raises its phase transition temperature.[5][6] This property makes hydrogenated soy this compound a valuable excipient for creating stable liposomes with controlled drug release profiles.[6]

Phase Transition Temperatures of Hydrogenated Soy this compound

The phase transition behavior of hydrogenated soy this compound is characterized by a pre-transition (Tp) and a main transition (Tm). The pre-transition involves a change from a planar lamellar gel phase (Lβ') to a rippled gel phase (Pβ'), while the main transition is the melting of the hydrocarbon chains from the rippled gel phase to the liquid crystalline phase (Lα).

The following table summarizes the experimentally determined phase transition temperatures for hydrogenated soy this compound (HSPC) from various studies.

| Sample | Pre-transition Temperature (Tp) (°C) | Main Transition Temperature (Tm) (°C) | Experimental Technique | Reference |

| Hydrogenated Soy this compound (HSPC) | 47.8 | 53.6 | DSC | [3] |

| Hydrogenated Soy this compound (HSPC) | Not Reported | ~54 | DSC | [5] |

| Hydrogenated Soy this compound (HSPC) | Not Reported | ~52 | Not Specified | [5] |

| Hydrogenated Soy this compound (HSPC) | Not Reported | ~55 | Not Specified | [7] |

Note: The exact phase transition temperature can be influenced by factors such as the degree of hydrogenation, the specific composition of the fatty acid chains, and the hydration state of the lipid.[1][5]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the most common and reliable technique for determining the phase transition temperatures of lipids.[2][8] The method measures the difference in heat flow between a sample and a reference as a function of temperature.

Materials and Equipment

-

High-sensitivity differential scanning calorimeter (e.g., MicroCal MCS DSC)

-

Aluminum or hermetic DSC pans

-

Syringe for sample loading

-

Hydrogenated soy this compound (HSPC)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Nitrogen gas supply for purging the DSC cell

Sample Preparation (for liposomes)

-

Lipid Film Hydration: A known amount of HSPC is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen or using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.[9]

-

Hydration: The lipid film is hydrated with an aqueous buffer at a temperature above the expected Tm of the lipid (e.g., 60°C) with gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).

-

Extrusion (Optional): To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size.[2]

DSC Measurement

-

Sample Loading: A precise amount of the lipid dispersion (typically 10-20 µL) is loaded into a DSC pan. An equal volume of the corresponding buffer is loaded into a reference pan. The pans are then hermetically sealed.

-

Thermal Program: The DSC is programmed to scan a specific temperature range that encompasses the expected phase transition. A typical program involves:

-

An initial equilibration period at a temperature below the transition.

-

A heating scan at a constant rate (e.g., 1°C/min or 45°C/h).[3]

-

A cooling scan back to the initial temperature.

-

A second heating scan is often performed to ensure thermal history does not affect the results. The data from the second heating scan is typically used for analysis.[2]

-

-

Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature, generating a thermogram.

Data Analysis

The resulting DSC thermogram plots heat flow versus temperature. The phase transitions appear as endothermic peaks.

-

Pre-transition Temperature (Tp): The temperature at the onset of the smaller, lower-temperature peak.

-

Main Transition Temperature (Tm): The temperature at the peak maximum of the larger, higher-temperature endotherm.[3]

-

Enthalpy of Transition (ΔH): The area under the transition peak, which is proportional to the energy absorbed during the phase transition.

Visualizations

Experimental Workflow for DSC Analysis

The following diagram illustrates the key steps involved in determining the phase transition temperature of hydrogenated soy this compound using Differential Scanning Calorimetry.

Caption: Workflow for DSC analysis of HSPC phase transition.

Logical Relationship of Factors Influencing Tm

The phase transition temperature of this compound is not a fixed value but is influenced by several molecular factors. The following diagram illustrates these relationships.

Caption: Factors influencing the phase transition temperature of this compound.

Conclusion

The phase transition temperature is a fundamental physicochemical property of hydrogenated soy this compound that dictates its behavior in aqueous dispersions and its performance in drug delivery applications. A thorough characterization of the Tm using techniques like DSC is crucial for the formulation of stable and effective lipid-based drug products. The data and protocols presented in this guide provide a solid foundation for researchers and developers working with hydrogenated soy this compound.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. Thermotropic Phase Behavior of Hydrogenated Soybean Phosphatidylcholine–Cholesterol Binary Liposome Membrane [jstage.jst.go.jp]

- 4. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. lipoid.com [lipoid.com]

- 7. researchgate.net [researchgate.net]

- 8. Use of differential scanning calorimetry to study lipid oxidation. 1. Oxidative stability of this compound and linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. opendata.uni-halle.de [opendata.uni-halle.de]

The Pivotal Role of Lecithin as a Natural Emulsifier in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lecithin, a complex mixture of phospholipids (B1166683), is a ubiquitous and essential component of biological membranes, playing a critical role in maintaining cellular structure and function.[1][2][3] Its amphiphilic nature, possessing both hydrophilic and lipophilic properties, makes it an exceptional natural emulsifier, enabling the stable mixing of otherwise immiscible substances like oil and water.[4][5][6][7] This technical guide provides an in-depth exploration of this compound's role as a biological emulsifier, its biochemical properties, and its significant applications in drug delivery and formulation. The guide summarizes key quantitative data, details experimental protocols for characterization, and visualizes complex biological pathways and experimental workflows.

Introduction: The Amphiphilic Nature of this compound

This compound is a broad term for a group of yellow-brownish fatty substances found in animal and plant tissues. The primary components of this compound are phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and phosphatidic acid (PA).[4][5] The fundamental structure of a phospholipid consists of a hydrophilic "head" containing a phosphate (B84403) group and a lipophilic "tail" composed of two fatty acid chains.[4][5] This dual-affinity molecular structure is the basis of this compound's emulsifying properties.[4][5] In aqueous environments, this compound molecules spontaneously arrange themselves at the interface between oil and water, with their hydrophilic heads oriented towards the water phase and their lipophilic tails towards the oil phase.[4][6] This arrangement reduces the interfacial tension between the two phases, allowing for the formation of stable emulsions.[6][8]

Quantitative Properties of this compound as an Emulsifier

The efficacy of an emulsifier is determined by several key quantitative parameters. Understanding these properties is crucial for selecting the appropriate type of this compound for a specific application.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a semi-empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. Emulsifiers with low HLB values are more lipophilic and are suitable for forming water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and are used for oil-in-water (O/W) emulsions. The HLB of this compound can vary depending on its source and processing.

| This compound Type | HLB Value | Predominant Emulsion Type | Reference(s) |

| Standard Soy this compound (Liquid) | 4-7 | Water-in-Oil (W/O) | [9] |

| Deoiled Soy this compound | 7-8 | Balanced (O/W or W/O) | [9] |

| Hydroxylated Soy this compound | 8-11 | Oil-in-Water (O/W) | [9] |

| Lysothis compound (e.g., P-LPC-80) | 9.1-11.3 | Oil-in-Water (O/W) | [4] |

| Alcolec S (Food-grade liquid this compound) | 4.0 | Water-in-Oil (W/O) | [4] |

| Alcolec F-100 (Granular this compound) | 7.0 | Balanced (O/W or W/O) | [4] |

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form spontaneously.[10] A lower CMC indicates a more efficient emulsifier, as less of the substance is needed to saturate the interfaces and form stable micelles. The CMC of this compound is influenced by factors such as the type of phospholipid, acyl chain length, temperature, and the presence of electrolytes.[11][12][13]

| Phospholipid | Acyl Chain | CMC (mM) | Reference(s) |

| 1-myristoyl-2-lyso-sn-glycero-3-phosphatidic acid | 14:0 | 1.850 | [12] |

| 1-palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid | 16:0 | 0.540 | [12] |

| 1-stearoyl-2-lyso-sn-glycero-3-phosphatidic acid | 18:0 | 0.082 | [12] |

| 1-oleoyl-2-lyso-sn-glycero-3-phosphatidic acid | 18:1 | 0.346 | [12] |

| Dioctanoylphosphatidylcholine | 8:0 | 0.27 | [14] |

| Didecanoylphosphatidylcholine | 10:0 | 0.005 | [14] |

| Dilauroylphosphatidylcholine | 12:0 | 90 nM | [14] |

Emulsion Droplet Size

The size of the droplets in an emulsion is a critical factor for its stability and bioavailability, particularly in drug delivery systems. Smaller droplet sizes generally lead to more stable emulsions. The concentration of this compound has a significant impact on droplet size.

| This compound Concentration (% w/w) | Oil Phase | Mean Droplet Size (nm) | Reference(s) |

| 0.5 | Oregano Essential Oil | 301.8 | [15] |

| 1 | Oregano Essential Oil | 266.2 | [15] |

| 2 | Oregano Essential Oil | 226.6 | [15] |

| 4 | Oregano Essential Oil | 184.9 | [15] |

| 8 | Oregano Essential Oil | 178.5 | [15] |

| 2.5 | Snake Oil | 309 | [9] |

| 5.0 | Snake Oil | 240 | [9] |

| 7.5 | Snake Oil | 113 | [9] |

| 1.0 | Sunflower Oil | - | [16] |

| 5.0 | Sunflower Oil | - | [16] |

Role in Biological Systems and Drug Delivery

This compound's emulsifying properties are fundamental to its roles in biological systems. It is a primary component of cell membranes, where it helps maintain the structural integrity and fluidity necessary for cellular processes.[1]

In the pharmaceutical industry, this compound is widely used as a biocompatible and biodegradable excipient.[11][12][17] Its ability to form stable emulsions is leveraged in the formulation of various drug delivery systems, including:

-

Liposomes: Spherical vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs.[12]

-

Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm, which can enhance the solubility and bioavailability of poorly water-soluble drugs.[14]

-

Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that can encapsulate drugs and offer controlled release.[18]

These this compound-based systems can improve drug stability, control release profiles, and facilitate targeted drug delivery.[16][17]

Signaling Pathways Involving this compound-Derived Molecules

Beyond its structural and emulsifying roles, this compound-derived molecules, such as lysophosphatidic acid (LPA), act as important signaling molecules in various biological processes. LPA is produced from lysophosphatidylcholine (B164491) (a component of this compound) and binds to specific G-protein coupled receptors (GPCRs) to activate downstream signaling cascades.[9][19] These pathways are involved in cell proliferation, migration, survival, and have implications in processes like wound healing and cancer progression.[9][20][21]

Caption: Lysophosphatidic Acid (LPA) Signaling Pathway.

Experimental Protocols for Characterization

The characterization of this compound-based emulsions and drug delivery systems is essential to ensure their quality, stability, and efficacy. The following are detailed methodologies for key experiments.

Preparation of this compound-Based Nanoemulsion

This protocol describes a high-pressure homogenization method for preparing an oil-in-water (O/W) nanoemulsion.

Materials:

-

Oil phase (e.g., medium-chain triglycerides)

-

Aqueous phase (e.g., deionized water)

-

This compound (e.g., soy this compound)

-

High-pressure homogenizer

-

Magnetic stirrer

Procedure:

-

Dissolve the desired concentration of this compound in the oil phase with gentle heating and stirring until a clear solution is obtained.

-

Heat the aqueous phase to the same temperature as the oil phase.

-

Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer to form a coarse pre-emulsion.

-